N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a pyrimidoindole core, and an acetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the formation of the pyrimidoindole core. The final step involves the acylation of the intermediate compound to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity can provide insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoindole derivatives and cyclohexene-containing molecules. Examples include:
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-7-8-17-16(11-14)19-20(24-17)21(27)25(13-23-19)12-18(26)22-10-9-15-5-3-2-4-6-15/h5,7-8,11,13,24H,2-4,6,9-10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXPGUIIXIFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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